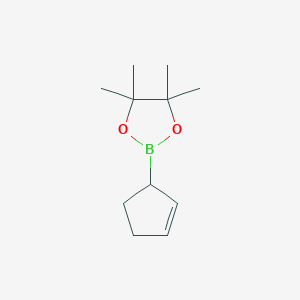
2-Cyclopent-2-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
“2-Cyclopent-2-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 287944-10-9 . It has a molecular weight of 194.08 and its IUPAC name is 2-(1-cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-chloro-1-cyclopentene and bis(pinacolato)diboron in the presence of a palladium catalyst . The mixture is heated for 3 hours at 110°C .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19BO2/c1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9/h7H,5-6,8H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
This compound can be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.577 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
2-Cyclopent-2-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in the synthesis of various organic compounds. For example, it has been utilized as an allylating reagent for the preparation of homoallylic alcohols and amines (Ramachandran & Gagare, 2010). Its structural characteristics and vibrational properties have been studied through spectroscopic methods, X-ray diffraction, and density functional theory (DFT) calculations, providing insights into its molecular structure and potential applications (Wu et al., 2021).
Organometallic Complexes
This compound plays a significant role in the formation of novel organometallic complexes. Researchers have synthesized new classes of 1,1-bimetallics of boron and zirconium using derivatives of 2-Cyclopent-2-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, exploring their molecular configurations and interactions (Zheng et al., 1996).
Catalytic Applications
It is also pivotal in catalytic processes. For instance, it has been used in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides (Takagi & Yamakawa, 2013). These processes exemplify its utility in enhancing the efficiency and selectivity of chemical transformations.
Medicinal Chemistry and Drug Development
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their inhibitory activity against serine proteases, a class of enzymes with significant therapeutic potential (Spencer et al., 2002). This highlights its importance in the development of new drugs and therapeutic agents.
Advanced Material Synthesis
Its derivatives have been utilized in the synthesis of advanced materials. For instance, researchers have synthesized specific pyrazolecompounds using 2-Cyclopent-2-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives and analyzed their structures through various spectroscopic methods and X-ray diffraction. These materials have potential applications in various fields due to their unique properties (Liao et al., 2022).
Molecular Solar Thermal Energy Storage
This compound has also been explored in the context of molecular solar thermal (MOST) energy storage. Borylated derivatives of norbornadienes, synthesized using 2-Cyclopent-2-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been investigated for their use in solar energy storage and transformation, demonstrating its potential in renewable energy technologies (Schulte & Ihmels, 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclopent-2-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO2/c1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9/h5,7,9H,6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVEQYBMRCRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177079 | |
| Record name | 2-(2-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
287944-11-0 | |
| Record name | 2-(2-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287944-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1356118.png)
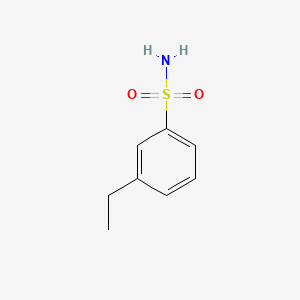
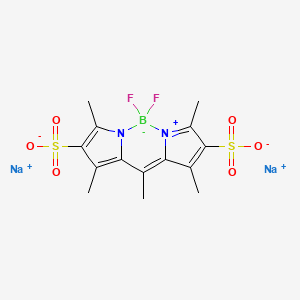
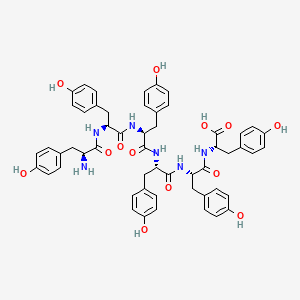
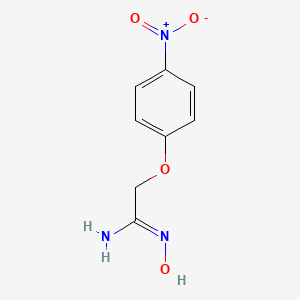
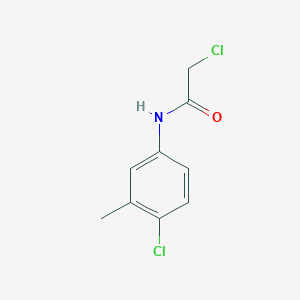
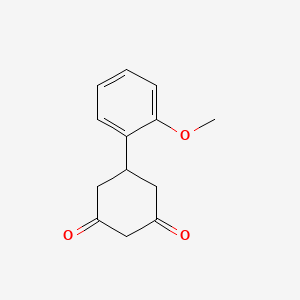
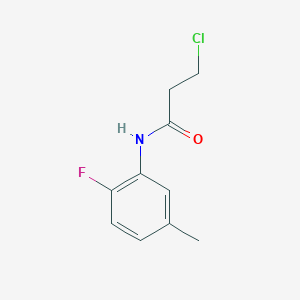
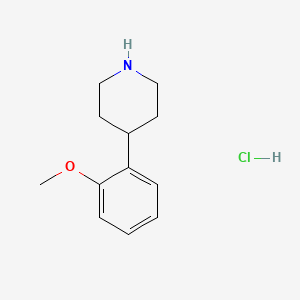
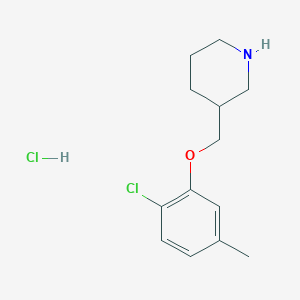
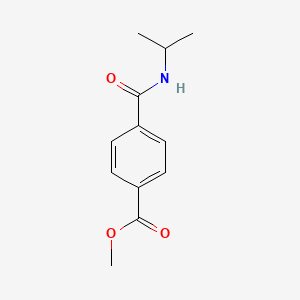
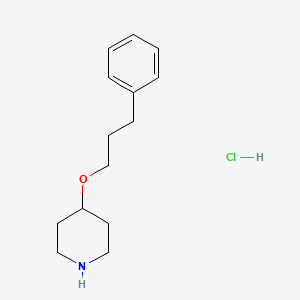
![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine](/img/structure/B1356165.png)
![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide](/img/structure/B1356170.png)